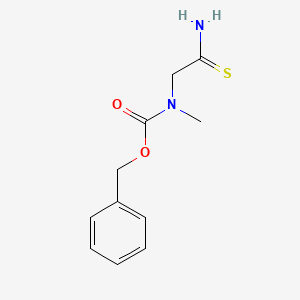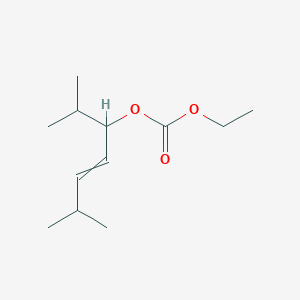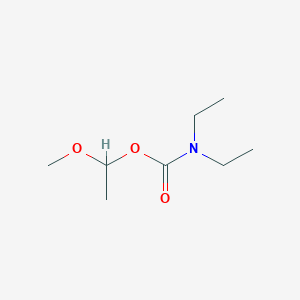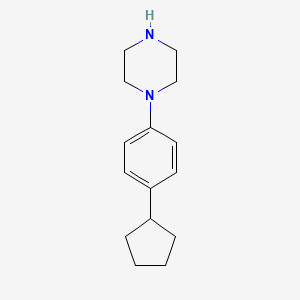
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione is a naturally occurring compound isolated from the heartwood of Cedrus deodara . This compound has garnered attention due to its potential medicinal properties, particularly its anxiolytic and antidepressant activities . It is characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a furan-2,5-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the extraction of the heartwood of Cedrus deodara. The dried heartwood is powdered and extracted with 95% ethanol at 60–65°C for 4 hours . The ethanol extract is then evaporated under reduced pressure to yield a dark brown semi-solid residue. This residue is further purified using High-Performance Liquid Chromatography (HPLC) on a reverse-phase C-18 column with a methanol-water mobile phase .
Industrial Production Methods
While specific industrial production methods for 3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione are not well-documented, the extraction and purification process described above can be scaled up for industrial applications. The use of HPLC and other chromatographic techniques ensures the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the furan-2,5-dione core to a more saturated structure.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, reduced furan derivatives, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione has several scientific research applications:
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The anxiolytic and antidepressant effects of 3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione are believed to be mediated through its interaction with the central nervous system . The compound increases the levels of serotonin and noradrenaline in the brain, which are neurotransmitters involved in mood regulation . Additionally, it may modulate the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cedeodarin (6-methyltaxifolin)
- Wikstromol
- Dihydromyricetin (ampelopsin)
- Cedrin (6-methyldihydromyricetin)
- Cedrinoside
- Deodarin
- (-)-Nortrachelogenin
- (-)-Matairesinol
- Dibenzylbutyrolactollignan (4,4’,9-trihydroxy-3,3’-dimethoxy-9,9’-epoxylignan)
Uniqueness
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione stands out due to its dual anxiolytic and antidepressant activities, which are not commonly observed in similar compounds
Eigenschaften
CAS-Nummer |
119755-10-1 |
|---|---|
Molekularformel |
C20H18O7 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
3,4-bis(3,4-dimethoxyphenyl)furan-2,5-dione |
InChI |
InChI=1S/C20H18O7/c1-23-13-7-5-11(9-15(13)25-3)17-18(20(22)27-19(17)21)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3 |
InChI-Schlüssel |
BVBPNZGHDANZJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)OC2=O)C3=CC(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


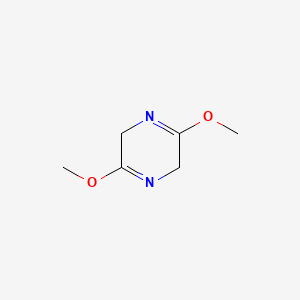
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
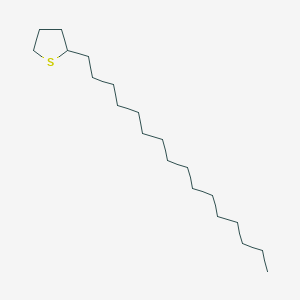
![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)

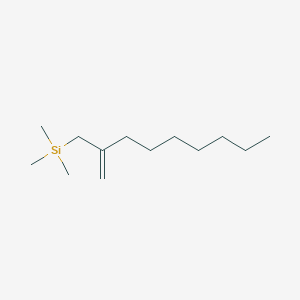
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
